4-Chloro-1-ethyl-1H-indazol-3-amine structure elucidation
4-Chloro-1-ethyl-1H-indazol-3-amine structure elucidation
<An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-1-ethyl-1H-indazol-3-amine
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The precise determination of the molecular structure of novel indazole analogs is a critical first step in any drug discovery and development pipeline, as structure dictates function. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of a specific, substituted indazole: 4-Chloro-1-ethyl-1H-indazol-3-amine.
This document moves beyond a simple recitation of analytical techniques. It is designed to provide a cohesive narrative, explaining the why behind each experimental choice and demonstrating how data from multiple, orthogonal analytical methods are synthesized to build an unassailable structural hypothesis. We will operate under the guiding principles of scientific integrity, ensuring that each step is self-validating and grounded in established chemical principles.
The target molecule, 4-Chloro-1-ethyl-1H-indazol-3-amine, possesses several key structural features that will guide our analytical strategy: a disubstituted benzene ring, a pyrazole fused system, a primary amine, and an ethyl substituent on a nitrogen atom. Our approach will systematically confirm the presence and connectivity of these features.
Molecular Blueprint: Initial Assessment
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Molecular Formula: C₉H₁₀ClN₃
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Molecular Weight: 195.65 g/mol
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Core Structure: 3-aminoindazole, a bicyclic aromatic heterocycle.[3][4]
Our elucidation will follow a logical progression, beginning with the foundational techniques of mass spectrometry and infrared spectroscopy to confirm the molecular weight and key functional groups. We will then delve into the powerful world of Nuclear Magnetic Resonance (NMR) spectroscopy to map out the carbon-hydrogen framework and establish atom-to-atom connectivity. Finally, we will consider X-ray crystallography as the ultimate arbiter of the three-dimensional structure.
Part 1: Foundational Analysis - Confirming the Pieces
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Cornerstone
The initial and most fundamental question in structure elucidation is the molecular formula. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite mass accuracy to confidently determine the elemental composition.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-Chloro-1-ethyl-1H-indazol-3-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.
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Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amine functionality is readily protonated.
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Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
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Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak. Calculate the theoretical exact mass for C₉H₁₁ClN₃⁺ and compare it to the experimentally observed mass.
Expected Data & Interpretation
| Parameter | Expected Value | Rationale |
| [M+H]⁺ (³⁵Cl) | 196.0636 | Calculated exact mass for C₉H₁₁³⁵ClN₃⁺ |
| [M+2+H]⁺ (³⁷Cl) | 198.0607 | Calculated exact mass for C₉H₁₁³⁷ClN₃⁺ |
| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl to ³⁷Cl isotopes. |
Confirmation of the measured exact mass to within 5 ppm of the theoretical value provides unequivocal evidence for the molecular formula C₉H₁₀ClN₃.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the N-H bonds of the amine, C-H bonds of the aromatic ring and ethyl group, C=C and C=N bonds of the indazole core, and the C-Cl bond.
Experimental Protocol: FTIR Analysis
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch (asymmetric & symmetric) | Aliphatic C-H (Ethyl group) |
| 1640-1600 | N-H bend | Primary Amine (-NH₂) |
| 1610-1450 | C=C and C=N stretch | Indazole aromatic rings |
| 850-550 | C-Cl stretch | Aryl Halide |
The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups within the molecular structure.[5]
Part 2: Unraveling Connectivity - The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.
¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Analyze chemical shifts, integration, and coupling patterns (multiplicity).
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.0 | Multiplet | 3H | Ar-H | Protons on the benzene ring. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~4.2 | Quartet | 2H | -CH₂- | Methylene protons of the ethyl group, split by the methyl protons. |
| ~1.4 | Triplet | 3H | -CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
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Sample Preparation: Same as for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
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Data Analysis: Identify the number of unique carbon signals and their chemical shifts.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-140 | C3, C7a | Aromatic carbons attached to nitrogen. |
| ~130-110 | C4, C5, C6, C7 | Aromatic carbons of the benzene ring. |
| ~40 | -CH₂- | Methylene carbon of the ethyl group. |
| ~15 | -CH₃ | Methyl carbon of the ethyl group. |
2D NMR Spectroscopy: Establishing Connections
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the entire structure. Key expected correlations include:
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The -CH₂ protons of the ethyl group to the N1-substituted carbon of the indazole ring.
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The aromatic protons to their neighboring carbons, confirming the substitution pattern.
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The amine protons to the C3 carbon.
The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of 4-Chloro-1-ethyl-1H-indazol-3-amine.
Part 3: Definitive Proof - X-ray Crystallography
While the spectroscopic data provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the molecular structure in the solid state.[7][8] It yields precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
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Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.
A successful crystal structure would confirm the connectivity of all atoms, the planarity of the indazole ring system, and the specific substitution pattern, leaving no doubt as to the identity of the compound.
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of 4-Chloro-1-ethyl-1H-indazol-3-amine.
Caption: Workflow for the structure elucidation of 4-Chloro-1-ethyl-1H-indazol-3-amine.
Caption: Numbered structure of 4-Chloro-1-ethyl-1H-indazol-3-amine.
Conclusion
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